An In-depth Technical Guide to the Chemical Properties of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid
An In-depth Technical Guide to the Chemical Properties of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-3,3,3-trifluorolactic acid, is a chiral fluorinated organic compound of significant interest in pharmaceutical and materials science. The presence of a trifluoromethyl group imparts unique electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents and other advanced materials. This technical guide provides a comprehensive overview of the chemical properties of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, including its physicochemical characteristics, spectral data, synthesis, and reactivity. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid is a solid at room temperature. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the acidity of the carboxylic acid and the reactivity of the adjacent hydroxyl group.
Table 1: Physicochemical Properties of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid
| Property | Value | Reference |
| Molecular Formula | C₃H₃F₃O₃ | [1] |
| Molecular Weight | 144.05 g/mol | [1] |
| CAS Number | 121250-04-2 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 66-71 °C | [2] |
| Boiling Point (Predicted) | 256.4 ± 35.0 °C | [2] |
| Density (Predicted) | 1.656 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.29 ± 0.11 | [2] |
| Solubility | Soluble in water. | [3] |
Spectral Data
The structural features of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid can be elucidated using various spectroscopic techniques.
Table 2: Spectral Data for (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| ¹⁹F NMR | Data not available in search results. |
| Infrared (IR) Spectroscopy | Data not available in search results. |
| Mass Spectrometry (MS) | Data not available in search results. |
Note: Specific experimental spectral data for the (2R)-enantiomer were not found in the search results. The data for the racemic mixture or related compounds may serve as a useful reference.
Synthesis
The asymmetric synthesis of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid can be effectively achieved through the enzymatic reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid).
Enzymatic Synthesis using Lactate Dehydrogenase
A highly stereoselective method for the synthesis of (R)-3,3,3-trifluorolactic acid involves the use of lactate dehydrogenase (LDH). Specifically, L-LDH from chicken (Gallus) has been shown to convert 3,3,3-trifluoro-2-oxopropionic acid to the (R)-enantiomer with high yield and excellent stereoselectivity (>99.5% enantiomeric excess).[4]
Experimental Protocol: Enzymatic Synthesis of (R)-TFLA
This protocol is based on the methodology described for the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids.[4]
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Reaction Setup:
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Prepare a reaction mixture containing 0.5 M 3,3,3-trifluoro-2-oxopropionic acid (TFPy).
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Add recombinant chicken L-LDH.
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Incorporate a cofactor regeneration system using formate dehydrogenase from Candida boidinii to recycle the nicotinamide adenine dinucleotide (NADH) cofactor.
-
-
Reaction Conditions:
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Maintain the reaction at an optimized temperature and pH suitable for both enzymes.
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Monitor the reaction progress over 6 hours.
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Work-up and Purification:
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Upon completion, terminate the reaction.
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Isolate the (R)-TFLA from the reaction mixture using standard extraction and purification techniques.
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Caption: Enzymatic synthesis of (R)-TFLA.
Chemical Reactivity
The chemical reactivity of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid is dictated by the interplay between the carboxylic acid, the α-hydroxyl group, and the trifluoromethyl substituent.
Esterification
As a carboxylic acid, (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid can undergo esterification with alcohols in the presence of an acid catalyst. The trifluoromethyl group may influence the reaction kinetics due to its steric bulk and electronic effects.
Oxidation and Reduction
The α-hydroxyl group can be oxidized to a ketone, yielding 3,3,3-trifluoro-2-oxopropanoic acid. Conversely, the carboxylic acid can be reduced to the corresponding primary alcohol, although this typically requires strong reducing agents.
Biological Activity and Applications in Drug Development
The incorporation of trifluoromethyl groups into drug candidates is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity.[5] While specific biological activities for (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid are not extensively documented in the available literature, its structural motif is of significant interest in medicinal chemistry.
Lactate dehydrogenase (LDH), the enzyme utilized in its synthesis, is a target in cancer therapy due to the reliance of many cancer cells on aerobic glycolysis (the Warburg effect).[6] Small molecule inhibitors of LDH are actively being investigated as potential anti-cancer agents. The structural similarity of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid to lactate suggests its potential as a scaffold for the design of LDH inhibitors or as a probe to study the enzyme's active site.
Analytical Methods
The purity and enantiomeric excess of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid can be determined using chiral high-performance liquid chromatography (HPLC).
Experimental Protocol: Chiral HPLC Analysis
A general approach for the chiral separation of α-hydroxy acids involves the use of a chiral stationary phase.
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Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.
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Detection: UV detection at a low wavelength (e.g., 210-220 nm).
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Flow Rate and Temperature: Typically around 1 mL/min and ambient temperature, respectively.
Caption: Chiral HPLC analysis workflow.
Safety Information
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid is classified as a corrosive substance.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|
| Danger | H314: Causes severe skin burns and eye damage.[1] |
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid is a valuable chiral building block with significant potential in the development of new pharmaceuticals and materials. Its synthesis via enzymatic reduction offers a highly stereoselective route to the pure enantiomer. While further research is needed to fully elucidate its chemical reactivity and biological activity, the information presented in this guide provides a solid foundation for its application in research and development. The unique properties conferred by the trifluoromethyl group make it an attractive scaffold for the design of molecules with enhanced therapeutic potential.
References
- 1. (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 2779069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 121250-04-2 CAS MSDS ((R)-3,3,3-TRIFLUORO-2-HYDROXYPROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
